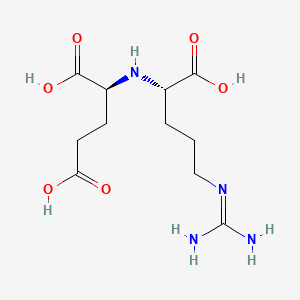
Isonopaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isonopaline is a biochemical compound with the molecular formula C₁₁H₂₀N₄O₆ and a molecular weight of 304.3 g/mol . It is an opine derivative, specifically synthesized from nopaline. Opines are a class of compounds produced in plant tumors induced by the bacterium Agrobacterium tumefaciens . This compound is not metabolized by nopaline strains of Agrobacterium tumefaciens, making it unique in its metabolic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isonopaline is synthesized from L-arginine and 2-oxoglutaric acid . The reaction involves the formation of a diastereoisomer of nopaline, which is then separated by crystallization. The synthesis process includes the following steps:
Reaction of L-arginine with 2-oxoglutaric acid: This reaction forms nopaline and its diastereoisomer, this compound.
Crystallization: The diastereoisomers are separated by crystallization under specific conditions to obtain pure this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reaction setup: Using industrial reactors to mix L-arginine and 2-oxoglutaric acid.
Purification and crystallization: Employing industrial crystallizers to separate and purify this compound from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
Isonopaline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidized derivatives: Compounds with additional oxygen atoms.
Reduced derivatives: Compounds with fewer oxygen atoms.
Substituted derivatives: Compounds with different functional groups replacing the original ones.
Scientific Research Applications
Isonopaline has several scientific research applications, including:
Chemistry: Used as a biochemical reagent in various chemical reactions and studies.
Medicine: Investigated for its potential therapeutic applications due to its unique biochemical properties.
Mechanism of Action
The mechanism of action of isonopaline involves its interaction with specific enzymes and metabolic pathways. In crown gall tumors, this compound is synthesized by the plant cells and catabolized by Agrobacterium tumefaciens . The molecular targets include enzymes involved in the synthesis and degradation of opines. The pathways involved are part of the plant’s response to bacterial infection and the bacterium’s adaptation to the plant environment .
Comparison with Similar Compounds
Similar Compounds
Nopaline: A closely related opine synthesized from L-arginine and 2-oxoglutaric acid.
Octopine: Another opine produced in plant tumors, synthesized from arginine and pyruvate.
Pyronopaline: A derivative of nopaline with a pyrrolidone ring structure.
Uniqueness of Isonopaline
This compound is unique due to its specific metabolic pathway and its inability to be metabolized by nopaline strains of Agrobacterium tumefaciens . This distinct metabolic characteristic sets it apart from other opines and makes it a valuable compound for studying plant-microbe interactions and metabolic pathways in crown gall tumors .
Properties
Molecular Formula |
C11H20N4O6 |
|---|---|
Molecular Weight |
304.30 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid |
InChI |
InChI=1S/C11H20N4O6/c12-11(13)14-5-1-2-6(9(18)19)15-7(10(20)21)3-4-8(16)17/h6-7,15H,1-5H2,(H,16,17)(H,18,19)(H,20,21)(H4,12,13,14)/t6-,7-/m0/s1 |
InChI Key |
LMKYZBGVKHTLTN-BQBZGAKWSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N[C@@H](CCC(=O)O)C(=O)O)CN=C(N)N |
Canonical SMILES |
C(CC(C(=O)O)NC(CCC(=O)O)C(=O)O)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















